![molecular formula C14H21NO B12065757 4-[2-(3-Methoxyphenyl)ethyl]piperidine CAS No. 654662-92-7](/img/structure/B12065757.png)
4-[2-(3-Methoxyphenyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound 4-[2-(3-methoxyphenyl)ethyl]-piperidine is characterized by the presence of a methoxyphenyl group attached to the piperidine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylacetonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through the reduction of the nitrile group to an amine, followed by cyclization to form the piperidine ring.
Another synthetic route involves the use of a Mannich reaction, where 3-methoxybenzaldehyde, piperidine, and formaldehyde are reacted together to form the desired compound. This reaction typically requires acidic conditions and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalytic hydrogenation and other advanced techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in anhydrous tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and alkaloids.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.
Industrial Applications: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and potential therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine, 4-[2-(4-methoxyphenyl)ethyl]-: Similar structure but with the methoxy group in the para position.
Piperidine, 4-[2-(3-chlorophenyl)ethyl]-: Similar structure but with a chlorine atom instead of a methoxy group.
Piperidine, 4-[2-(3-hydroxyphenyl)ethyl]-: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Piperidine, 4-[2-(3-methoxyphenyl)ethyl]- is unique due to the presence of the methoxy group in the meta position, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to different pharmacological properties compared to other piperidine derivatives.
Properties
CAS No. |
654662-92-7 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-[2-(3-methoxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-16-14-4-2-3-13(11-14)6-5-12-7-9-15-10-8-12/h2-4,11-12,15H,5-10H2,1H3 |
InChI Key |
DJQCYKXYNKMCJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


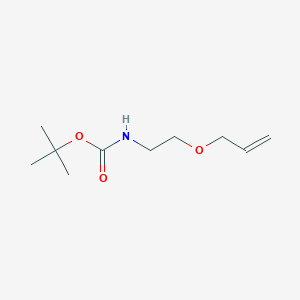


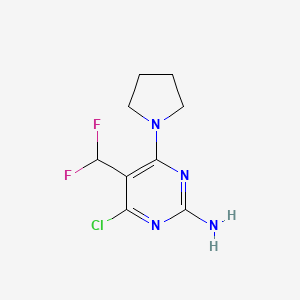
![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)


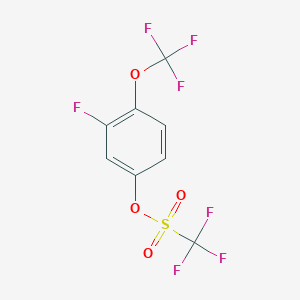
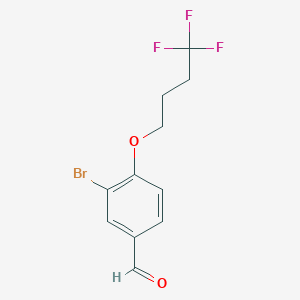

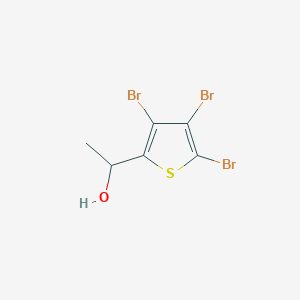
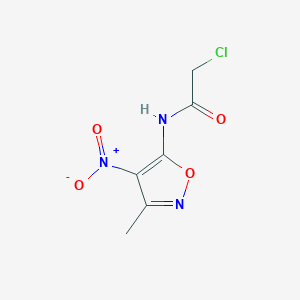
![2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12065752.png)

